molecular formula C36H26N4Na2O9S2 B12278972 Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate CAS No. 6417-36-3

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B12278972
CAS No.: 6417-36-3
M. Wt: 768.7 g/mol
InChI Key: DDIPYLMBBZZKGQ-UHFFFAOYSA-L
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Description

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, and drying processes to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different derivatives of the original compound, such as amines, hydroxylated products, and substituted naphthalene derivatives.

Scientific Research Applications

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining biological samples for microscopy and other imaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The azo bond and the naphthalene rings play crucial roles in its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
  • Disodium 4-(benzoylamino)-6-((4-((methyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate

Uniqueness

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate stands out due to its specific combination of functional groups, which confer unique properties such as enhanced stability, intense coloration, and versatility in various applications.

Properties

CAS No.

6417-36-3

Molecular Formula

C36H26N4Na2O9S2

Molecular Weight

768.7 g/mol

IUPAC Name

disodium;4-benzamido-6-[[4-[ethyl(naphthalen-1-yl)carbamoyl]phenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C36H28N4O9S2.2Na/c1-2-40(29-14-8-12-22-9-6-7-13-26(22)29)36(43)24-15-17-25(18-16-24)38-39-33-31(51(47,48)49)21-27-30(50(44,45)46)20-19-28(32(27)34(33)41)37-35(42)23-10-4-3-5-11-23;;/h3-21,41H,2H2,1H3,(H,37,42)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

DDIPYLMBBZZKGQ-UHFFFAOYSA-L

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N=NC4=C(C5=C(C=CC(=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+]

Origin of Product

United States

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